3-(Oxolan-2-ylmethoxy)benzamide
Description
Contextualization within Benzamide (B126) Scaffold Research in Chemical Biology
The benzamide structure is a privileged scaffold in drug discovery and chemical biology. acs.orgnih.gov This motif, consisting of a benzene (B151609) ring attached to an amide group, is a cornerstone in the design of molecules that interact with a wide range of biological targets. acs.org Amides are highly stable due to the delocalization of the nitrogen lone pair with the carbonyl group, making them resistant to a broad range of reaction conditions. acs.org
Benzamide derivatives are key components in numerous approved drugs and clinical candidates. acs.orgacs.org Their utility stems from their ability to form crucial interactions with biomolecules, such as hydrogen bonds and π-π stacking, which are fundamental for molecular recognition and binding affinity. nih.gov Researchers frequently utilize the benzamide core as a starting point for creating libraries of compounds to screen for new biological activities. nih.gov For example, novel benzamide derivatives have been designed and synthesized as potential antiviral agents against influenza by targeting the virus's RNA-dependent RNA polymerase. nih.gov Others have been developed as antitumor agents based on the structure of existing clinical trial compounds like Entinostat (MS-275). researchgate.net The versatility of the benzamide scaffold makes it a recurring theme in the quest for new therapeutic agents. acs.org
Significance of Oxolane-Containing Moieties in Contemporary Medicinal Chemistry Research
The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that is increasingly recognized for its favorable properties in medicinal chemistry. nih.govwikipedia.org It is found in a variety of natural products with biological activity, including lignans (B1203133) and polyketides. wikipedia.org The U.S. Food and Drug Administration (FDA) has approved multiple drugs containing the THF moiety for a range of diseases. nih.gov
The significance of the oxolane ring in drug design can be attributed to several key factors:
Improved Physicochemical Properties: As a polar, sp³-rich motif, the introduction of an oxolane ring can enhance aqueous solubility and metabolic stability while reducing lipophilicity compared to carbocyclic analogues like cyclopentane (B165970) or bulky alkyl groups like a gem-dimethyl group. acs.org This balance is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Structural Rigidity and Conformation: The THF ring acts as a conformationally restricted linker, which can help to position other functional groups in an optimal orientation for binding to a biological target. pharmablock.com This can lead to increased potency and selectivity.
Hydrogen Bond Acceptor: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein or enzyme, which can contribute to tighter binding. pharmablock.com
These characteristics make the oxolane moiety an attractive building block for medicinal chemists seeking to fine-tune the properties of new drug candidates. nih.govnih.gov
Research Rationale and Scope for Academic Investigations of 3-(Oxolan-2-ylmethoxy)benzamide
Given the established importance of both the benzamide scaffold and the oxolane moiety, a clear research rationale for investigating this compound emerges. The combination of these two groups into a single molecule presents a compound with potential for novel biological activity.
Academic investigations would likely focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental first step. Standard methods for benzamide synthesis often involve the reaction of a benzoic acid derivative with an amine. mdpi.comresearchgate.net
Biological Screening: The compound would likely be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, where benzamide-containing molecules have previously shown activity. This could include targets in oncology, neuroscience, and infectious diseases. nih.govresearchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies: If initial screenings show promise, researchers would synthesize and test a series of analogues to understand the relationship between the molecular structure and biological activity. This would involve modifying the substitution pattern on the benzene ring, altering the linker between the two motifs, and exploring stereochemical variations of the oxolane ring.
Physicochemical and Pharmacokinetic Profiling: The compound's properties, such as solubility, stability, and cell permeability, would be assessed to determine its potential as a lead compound for further drug development. The presence of the oxolane group suggests potentially favorable ADME properties. acs.org
The investigation of this compound represents a logical step in the exploration of chemical space, combining two well-regarded structural motifs to create a novel entity with the potential for valuable pharmacological properties.
Chemical Compound Information
The following table lists the chemical compounds mentioned in this article.
| Compound Name |
| This compound |
| Benzamide |
| Oxolane (Tetrahydrofuran) |
| Entinostat (MS-275) |
Physicochemical Properties of this compound
The table below outlines key predicted and calculated physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C12H15NO3 | uni.lu |
| Monoisotopic Mass | 221.1052 Da | uni.lu |
| Predicted XlogP | 1.2 | uni.lu |
| Predicted Collision Cross Section ([M+H]+) | 148.8 Ų | uni.lu |
| Predicted Collision Cross Section ([M+Na]+) | 154.0 Ų | uni.lu |
| Predicted Collision Cross Section ([M-H]-) | 155.2 Ų | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-12(14)9-3-1-4-10(7-9)16-8-11-5-2-6-15-11/h1,3-4,7,11H,2,5-6,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEZVESEEPKYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Oxolan 2 Ylmethoxy Benzamide
Established Synthetic Routes to 3-(Oxolan-2-ylmethoxy)benzamide
The primary and most established route for the synthesis of this compound proceeds through a two-step sequence. This involves the formation of an ether linkage followed by the amidation of a carboxylic acid functional group.
Precursor Synthesis and Optimization Strategies for Research Applications
The key precursor for the final amidation step is 3-(oxolan-2-ylmethoxy)benzoic acid . The synthesis of this intermediate is typically achieved via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.
The common starting materials for this synthesis are:
3-hydroxybenzoic acid : A readily available aromatic carboxylic acid.
2-(Chloromethyl)tetrahydrofuran (also known as tetrahydrofurfuryl chloride) or the corresponding bromide or tosylate: The electrophile that provides the oxolane-2-ylmethoxy group. Primary alkyl halides are preferred for the Williamson ether synthesis to ensure an SN2 mechanism and avoid elimination side reactions. masterorganicchemistry.com
The synthesis of the precursor 3-(oxolan-2-ylmethoxy)benzoic acid can be represented as follows:
Reaction Scheme 1: Synthesis of 3-(Oxolan-2-ylmethoxy)benzoic acid OH O-CH2-C4H7O / \ / HOOC--C6H4 + Cl-CH2-C4H7O ---> HOOC--C6H4 (3-hydroxybenzoic acid) (2-(chloromethyl)tetrahydrofuran) (3-(oxolan-2-ylmethoxy)benzoic acid)
Chemical Derivatization and Analogue Synthesis of this compound
The strategic derivatization of this compound allows for a systematic investigation of how structural changes influence its physicochemical properties and biological profile. Key areas for modification include the benzamide (B126) functional group and the oxolane-containing side chain.
The benzamide group presents multiple avenues for chemical alteration. Modifications can be targeted at the amide nitrogen or the aromatic ring itself.
One common strategy involves the N-alkylation or N-arylation of the primary amide. This transformation can be achieved through various methods, including the Williamson ether synthesis-like reaction with alkyl halides in the presence of a base, or through more advanced cross-coupling reactions. For instance, the introduction of small alkyl groups, such as methyl or ethyl, can modulate lipophilicity and hydrogen bonding capacity.
Another approach is the conversion of the amide to other functional groups. For example, dehydration of the primary amide using reagents like trifluoroacetic anhydride (B1165640) or phosphorus pentoxide can yield the corresponding nitrile, 3-(oxolan-2-ylmethoxy)benzonitrile. This transformation significantly alters the electronic and steric properties of the molecule. Furthermore, the amide can be hydrolyzed to the corresponding carboxylic acid, 3-(oxolan-2-ylmethoxy)benzoic acid, under acidic or basic conditions, providing a handle for further derivatization, such as esterification or coupling with different amines to generate new amide analogues.
Electrophilic aromatic substitution on the benzene (B151609) ring offers another route for diversification. The directing effects of the amide and ether groups would need to be considered. Halogenation, nitration, or acylation reactions could introduce substituents at positions ortho and para to the activating ether group, leading to a range of substituted benzamide derivatives.
| Modification Strategy | Reagents and Conditions | Resulting Functional Group | Potential Impact |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Secondary Amide | Modulates lipophilicity and H-bonding |
| Dehydration | Trifluoroacetic anhydride | Nitrile | Alters electronic and steric properties |
| Hydrolysis | Acid or Base | Carboxylic Acid | Provides handle for further derivatization |
| Aromatic Halogenation | NBS, Acetic Acid | Bromo-substituted Benzamide | Modifies electronic and steric properties |
This table is generated based on established chemical principles and may not represent experimentally verified outcomes for this specific compound.
One approach to diversification involves altering the length of the alkoxy chain. This can be achieved by using different (halomethyl)oxolanes in the initial synthesis or by employing alternative synthetic routes. For example, replacing the methoxy (B1213986) bridge with an ethoxy or propoxy bridge would increase the distance between the benzamide and oxolane moieties, which could influence binding to biological targets.
Modification of the oxolane ring itself is another important strategy. The saturated tetrahydrofuran (B95107) ring can be replaced with other five-membered heterocycles, such as furan (B31954) or thiophene, to introduce aromaticity and different electronic properties. Alternatively, expanding the ring to a six-membered tetrahydropyran (B127337) system can alter the conformational preferences of the side chain. The synthesis of such analogues would typically involve the coupling of 3-hydroxybenzamide (B181210) with the appropriately substituted heterocyclic methyl halide.
Furthermore, the ether linkage can be replaced with other functional groups to create isosteric analogues. For instance, a thioether linkage could be introduced by reacting 3-mercaptobenzamide with (2-halomethyl)oxolane. Amine or amide linkers are also possibilities, which would be synthesized through different multi-step sequences.
| Modification Target | Example Modification | Synthetic Precursor | Potential Outcome |
| Linker Length | Ethoxy Linker | 2-(2-Haloethyl)oxolane | Increased distance and flexibility |
| Heterocyclic Ring | Furan Ring | 2-(Halomethyl)furan | Introduction of aromaticity |
| Heterocyclic Ring | Tetrahydropyran Ring | 2-(Halomethyl)tetrahydropyran | Altered ring conformation |
| Linker Type | Thioether Linker | (2-Halomethyl)oxolane & 3-mercaptobenzamide | Isosteric replacement of ether oxygen |
This table is generated based on established chemical principles and may not represent experimentally verified outcomes for this specific compound.
The development of isosteres and bioisosteres is a cornerstone of medicinal chemistry for optimizing lead compounds. For this compound, several bioisosteric replacements can be envisioned to systematically probe structure-activity relationships (SAR).
The benzamide moiety can be replaced with a variety of bioisosteres. For example, a sulfonamide group could be introduced, which is a common amide bioisostere that can mimic the hydrogen bonding pattern of the amide. Other possibilities include replacing the benzene ring with a heteroaromatic ring such as pyridine (B92270) or pyrimidine, which can introduce additional hydrogen bond acceptors or donors and alter the compound's polarity and metabolic stability. The synthesis of a pyridyl analogue, for instance, would involve starting from a hydroxypyridinecarboxamide.
The ether oxygen in the oxolan-2-ylmethoxy linker is another key position for bioisosteric replacement. As mentioned, a thioether is a classical isostere of an ether. A secondary amine or a methylene (B1212753) group (CH_2) could also be considered, though the synthesis would be more complex, likely involving reductive amination or a Wittig-type reaction followed by reduction.
The oxolane ring itself can be replaced with bioisosteric groups. An open-chain analogue, such as a 2-methoxyethoxymethyl group, could be synthesized to assess the importance of the cyclic constraint. A cyclopentyl or cyclohexyl ring could also be used to evaluate the role of the ring oxygen in potential interactions.
These systematic modifications allow for a detailed exploration of the chemical space around this compound, providing valuable insights into the structural features required for its desired biological activity.
| Original Group | Bioisosteric Replacement | Rationale |
| Benzamide | Sulfonamide | Mimics H-bonding, alters electronics |
| Benzene Ring | Pyridine Ring | Introduces H-bond acceptor, alters polarity |
| Ether Linkage | Thioether Linker | Similar size and angle, different electronics |
| Oxolane Ring | Cyclopentyl Ring | Removes H-bond acceptor capability of ring oxygen |
Mechanistic Pharmacological Investigations and Molecular Interactions of 3 Oxolan 2 Ylmethoxy Benzamide in Vitro and Molecular Level Focus
In Vitro Biological Activity Profiling and Screening Methodologies
The initial stages of characterizing a novel compound like 3-(Oxolan-2-ylmethoxy)benzamide would involve a comprehensive in vitro profiling to determine its biological effects and identify potential therapeutic targets.
Development and Validation of Cellular Assay Systems for Target Engagement
To assess whether this compound engages with its intended molecular target within a cellular environment, specific assay systems would need to be developed and validated. For instance, if the compound were hypothesized to be a PARP inhibitor, researchers would typically employ cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays. These techniques measure the stabilization of the target protein upon compound binding in intact cells, providing direct evidence of target engagement. Furthermore, cell-based assays measuring downstream effects, such as the inhibition of poly(ADP-ribose) (PAR) formation after DNA damage, would be crucial for validating the compound's on-target activity.
Enzymatic Activity Modulation Studies and Kinetics
Direct interaction with a purified enzyme target is a critical validation step. For a putative enzyme inhibitor like this compound, its effect on the catalytic activity of the target enzyme would be quantified. Using a relevant enzyme, such as a member of the PARP family, researchers would perform kinetic studies to determine the compound's inhibitory constant (Ki) and its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would involve measuring enzyme activity at various substrate and inhibitor concentrations. The half-maximal inhibitory concentration (IC50), a common measure of inhibitor potency, would also be determined.
Table 1: Hypothetical Enzymatic Inhibition Data for this compound
| Enzyme Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| PARP-1 | Data Not Available | Data Not Available | Data Not Available |
| PARP-2 | Data Not Available | Data Not Available | Data Not Available |
| This table illustrates the type of data that would be generated from enzymatic activity modulation studies. Currently, no such data is publicly available for this compound. |
Receptor Binding Affinity and Ligand-Receptor Interaction Analysis
To understand the molecular basis of the compound's activity, its binding affinity and interaction with the target protein would be analyzed. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be used to measure the binding affinity and thermodynamics of the interaction between this compound and its purified target protein. Furthermore, co-crystallization of the compound with its target protein followed by X-ray diffraction analysis would provide a high-resolution 3D structure of the complex, revealing the precise binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding.
Elucidation of Molecular Targets and Underlying Mechanisms of Action
Identifying the molecular targets of a compound and the subsequent cellular pathways it modulates is fundamental to understanding its pharmacological effects.
Target Identification Techniques (e.g., affinity proteomics, chemical genetics approaches)
If the primary target of this compound were unknown, unbiased target identification techniques would be employed. Affinity proteomics, using a chemically modified version of the compound as a "bait" to capture its binding partners from cell lysates, followed by mass spectrometry to identify the captured proteins, is a powerful approach. Chemical genetics, which involves screening the compound against a panel of genetically modified cell lines (e.g., with specific gene knockouts or mutations), could also help to identify the target by observing differential sensitivity to the compound.
Downstream Signaling Pathway Analysis and Perturbation Studies
Once a primary target is identified, studies would focus on how the compound's interaction with this target affects downstream signaling pathways. For a PARP inhibitor, for example, researchers would investigate the impact on DNA damage repair pathways. This would involve treating cancer cell lines, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, with this compound and analyzing markers of DNA damage (e.g., γH2AX foci), cell cycle arrest, and apoptosis. Techniques such as Western blotting, immunofluorescence, and flow cytometry would be essential for these perturbation studies.
Investigation of Protein-Ligand Complex Formation Dynamics
The formation and stability of a protein-ligand complex are fundamental to the mechanism of action of many therapeutic agents. Molecular dynamics (MD) simulations are a powerful tool to study these dynamic events. For instance, MD simulations of structurally related ligands have provided insights into the behavior of protein-ligand complexes over time.
In a study on potential lung cancer inhibitors with similar structural features, MD simulations revealed that the initial stability of the ligand in the binding pocket is crucial. nih.gov However, subsequent increases in the root-mean-square deviation (RMSD) of the ligand can indicate significant conformational changes or binding events that affect the structural stability of the complex. nih.gov Such simulations on a complex involving this compound would be invaluable to understand its binding dynamics.
Key interactions that stabilize protein-ligand complexes include hydrogen bonds, hydrophobic interactions, and water bridges. For a related ligand, L3, hydrophobic interactions were predominant, particularly with tryptophan and phenylalanine residues. nih.gov Hydrogen bonds and water bridges also played a role in the binding. nih.gov Given the structure of this compound, with its hydrogen bond donors and acceptors and lipophilic regions, a similar pattern of interactions could be anticipated. The oxolane ring and the phenyl ring could engage in hydrophobic interactions, while the amide group and the ether oxygen could form hydrogen bonds or interact with water molecules in the binding pocket.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Contribution of the Benzamide (B126) Core to Biological Activity
The benzamide moiety is a well-established pharmacophore present in a multitude of approved drugs and clinical candidates with diverse pharmacological activities, including antipsychotic, antiemetic, and anticancer effects. walshmedicalmedia.com The amide bond itself is a critical structural element, capable of forming hydrogen bonds with biological targets, which often contributes significantly to binding affinity.
The substitution pattern on the benzamide ring is a key determinant of activity and selectivity. For example, in a series of benzamide derivatives synthesized as potential tyrosinase inhibitors, the presence and position of substituents on the benzoyl ring were critical for their inhibitory potency. researchgate.net Similarly, in the development of farnesoid X receptor (FXR) antagonists, the benzamide core was found to be a crucial element for activity. nih.gov The specific meta-substitution of the oxolan-2-ylmethoxy group in this compound would dictate its orientation within a binding pocket and influence its interaction with specific amino acid residues.
Role of the Oxolane Ring in Molecular Recognition and Binding
The oxolane (tetrahydrofuran) ring is a versatile heterocyclic moiety found in many natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov Its five-membered structure containing an oxygen atom allows it to act as a hydrogen bond acceptor. The flexibility of the oxolane ring enables it to adopt various conformations, which can be advantageous for fitting into specific binding sites.
In the context of molecular recognition, the oxolane ring can participate in hydrophobic interactions with nonpolar regions of a protein target. Its oxygen atom can also form crucial hydrogen bonds with amino acid residues like serine, threonine, or tyrosine, or interact with metal ions in the active site of metalloenzymes. The stereochemistry of the oxolane ring, if chiral, can also play a significant role in binding affinity and selectivity, as different enantiomers may exhibit distinct biological profiles.
Impact of the Ether Linker on Potency and Selectivity Profiles
The ether linker connecting the benzamide core and the oxolane ring provides a degree of conformational flexibility, allowing the two terminal groups to orient themselves optimally within a binding pocket. The length and nature of this linker are critical for biological activity. Studies on benzodioxane-benzamide FtsZ inhibitors have shown that modifications to the linker, such as the introduction of a hydroxyl group, can affect antimicrobial activity and provide a handle for developing prodrugs. nih.gov
Identification of Key Pharmacophoric Elements through Analogue Analysis
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By analyzing analogues of this compound from the literature, we can propose a hypothetical pharmacophore for this class of compounds.
Key pharmacophoric features likely include:
A hydrogen bond donor and acceptor: The amide group of the benzamide core provides both a hydrogen bond donor (N-H) and an acceptor (C=O).
An aromatic ring: The phenyl ring of the benzamide can engage in π-π stacking or hydrophobic interactions.
A hydrogen bond acceptor: The ether oxygen and the oxygen in the oxolane ring can act as hydrogen bond acceptors.
A hydrophobic aliphatic group: The methylene (B1212753) groups of the oxolane ring provide a hydrophobic region.
The spatial arrangement of these features is critical. For instance, in a series of VEGFR-2 inhibitors based on a 3-phenoxybenzoic acid scaffold, the relative positions of the aromatic rings and the hydrogen bonding groups were crucial for activity. nih.gov Molecular modeling and docking studies of this compound and its analogues against various potential targets would be necessary to refine this hypothetical pharmacophore model.
The following table summarizes the biological activities of some benzamide analogues, highlighting the diversity of targets for this class of compounds.
| Compound Class | Biological Target/Activity | Reference |
| Benzodioxane–Benzamides | FtsZ Inhibitors (Antimicrobial) | nih.gov |
| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) Benzamide | Anti-Tubercular | nih.govnih.gov |
| N′-phenylbenzohydrazide and N-(benzoyloxy)benzamide | Tyrosinase Inhibitors | researchgate.net |
| 3-(tert-butyl)-4-hydroxyphenyl benzamide derivatives | Farnesoid X Receptor (FXR) Antagonists | nih.gov |
| 3-Phenoxybenzoic acid benzamide derivatives | VEGFR-2 Inhibitors (Anticancer) | nih.gov |
Computational Chemistry and Molecular Modeling of 3 Oxolan 2 Ylmethoxy Benzamide
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com This method is crucial in drug design for predicting how a small molecule (ligand), such as 3-(Oxolan-2-ylmethoxy)benzamide, might interact with a protein target.
Binding Mode Prediction and Characterization within Target Binding Sites
To investigate the potential biological targets of this compound, molecular docking simulations would be performed. This process involves preparing the three-dimensional structure of the ligand and the potential protein target, which is often obtained from a protein data bank. mdpi.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
The result is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. These poses reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For instance, studies on other benzamide (B126) derivatives have successfully used docking to identify critical interactions within the active sites of enzymes like tyrosine kinases. nih.gov
A comprehensive search of scientific literature did not yield specific molecular docking studies for this compound.
Energy-Based Interaction Analysis and Hotspot Identification
Techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are commonly used for this purpose. They combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. Identifying these hotspots is invaluable for optimizing the ligand's structure to enhance its potency and selectivity.
No specific energy-based interaction analyses or hotspot identification studies for this compound have been reported in the available scientific literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is instrumental in understanding the flexibility of ligands and the dynamics of their interaction with biological targets.
Conformational Analysis and Flexibility Studies of the Compound
An MD simulation of this compound in a solvent (typically water) would reveal its conformational preferences and flexibility. The molecule is not rigid; the rotatable bonds in the oxolane ring, the methoxy (B1213986) linker, and the amide group allow it to adopt various shapes. By simulating the molecule over a period of nanoseconds to microseconds, a representative ensemble of its conformations can be generated.
This analysis helps in understanding which conformations are energetically favorable and are likely to be biologically active. The inherent flexibility of the molecule can be a critical determinant of its ability to bind to a specific target.
Specific conformational analysis and flexibility studies for this compound using MD simulations are not available in the reviewed literature.
Dynamics of Ligand-Target Recognition and Unbinding Events
MD simulations of the ligand-protein complex, obtained from molecular docking, can provide a detailed picture of the binding and unbinding process. These simulations can reveal how the protein and ligand adapt to each other upon binding, a phenomenon known as "induced fit." The stability of the key interactions identified in docking can be assessed over time.
Advanced MD techniques, such as steered molecular dynamics (SMD) or metadynamics, can be used to simulate the unbinding of the ligand from the protein. This provides insights into the dissociation pathway and the energy barriers involved, which are related to the ligand's residence time in the binding site—a critical parameter for drug efficacy.
There are no published studies on the dynamics of ligand-target recognition or unbinding events for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To build a QSAR model, a dataset of compounds with known activities is required. For a series of benzamide analogs, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.
A predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. This approach significantly streamlines the drug discovery process.
A search of the scientific literature found no QSAR models specifically developed for or including this compound.
Development of Predictive Models for Analogues of this compound
The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug design. For analogues of this compound, these models establish a mathematical correlation between the structural or physicochemical properties of the molecules and their biological activity.
The general process for developing a predictive QSAR model for a series of benzamide analogues would typically involve:
Data Set Compilation: A series of benzamide analogues with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is collected.
Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule, are calculated for each analogue.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.
Selection and Validation of Molecular Descriptors for QSAR Model Development
The selection of appropriate molecular descriptors is a critical step in the development of a robust and predictive QSAR model. These descriptors can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices and surface area.
Physicochemical Descriptors: Related to the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and polar surface area.
For a compound like this compound, a variety of descriptors would be calculated to capture its structural and electronic features. The validation of these descriptors involves ensuring they are not highly intercorrelated and that they have a clear, interpretable relationship with the biological activity.
Below is a table of some computed molecular descriptors for a closely related analogue, N-(3-aminopropyl)-3-(oxolan-2-ylmethoxy)benzamide, which illustrates the types of data used in QSAR modeling. nih.gov
| Descriptor | Value |
| Molecular Weight | 278.35 g/mol |
| XLogP3-AA | 1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
| Exact Mass | 278.16304257 Da |
| Topological Polar Surface Area | 73.6 Ų |
| Heavy Atom Count | 20 |
This data is for N-(3-aminopropyl)-3-(oxolan-2-ylmethoxy)benzamide as a representative example. nih.gov
Virtual Screening and De Novo Design Applications in Research
Beyond predictive modeling, computational chemistry offers powerful tools for the discovery of novel bioactive molecules.
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a target relevant to the therapeutic area of benzamides, a virtual screening campaign could be conducted using the 3D structure of the target. The process involves docking each molecule from a virtual library into the binding site of the target and scoring the interactions. While no specific virtual screening studies on this compound have been published, this methodology is a standard approach for hit identification in drug discovery projects involving similar scaffolds.
De Novo Design , on the other hand, involves the computational creation of novel molecular structures with desired properties. These methods can be broadly classified into two types:
Ligand-based de novo design: Generates new molecules based on the structure of known active compounds.
Structure-based de novo design: Builds new molecules directly within the binding site of a target protein.
Recent advances in artificial intelligence and deep learning have led to the development of sophisticated generative models for de novo design. These models can learn the underlying patterns in chemical space and generate novel, drug-like molecules with optimized properties. Although not yet applied to this compound in published research, de novo design holds immense potential for the creation of next-generation benzamide-based therapeutics.
Advanced Analytical Methodologies for Research on 3 Oxolan 2 Ylmethoxy Benzamide
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Metabolites
Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, researchers can piece together the atomic arrangement and bonding within a compound. For complex molecules like derivatives of 3-(Oxolan-2-ylmethoxy)benzamide, a combination of techniques is often employed for unambiguous structural assignment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the structure of a molecule in solution. semanticscholar.org It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment of each atom.
For a molecule such as this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity. For instance, the protons on the benzamide (B126) ring would appear in the aromatic region of the spectrum, while the protons of the oxolane ring and the methoxy (B1213986) linker would have distinct chemical shifts in the aliphatic region.
In the case of more complex derivatives or metabolites, one-dimensional NMR spectra can become crowded and difficult to interpret. This is where advanced two-dimensional (2D) NMR techniques become indispensable. turkjps.org These methods spread the spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.
Key 2D NMR techniques applicable to this compound research include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the oxolane ring and the side chain. turkjps.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a clear and unambiguous assignment of which protons are bonded to which carbons. turkjps.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of a molecule, for example, linking the oxolane ring to the benzamide moiety through the ether linkage. turkjps.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the rings. turkjps.org
| Technique | Information Provided for this compound Derivatives |
| ¹H NMR | Provides information on the electronic environment of protons, their multiplicity (splitting patterns), and integration (number of protons). |
| ¹³C NMR | Shows the number of non-equivalent carbons and their chemical environment. |
| COSY | Establishes proton-proton coupling networks, confirming connectivity within the oxolane and benzene (B151609) rings. |
| HSQC | Directly correlates each proton to its attached carbon atom for definitive assignment. |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the oxolane, methoxy, and benzamide fragments. |
| NOESY | Determines through-space proximity of protons, aiding in the elucidation of stereochemistry and conformation. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula. This is a critical step in identifying a newly synthesized compound or an unknown metabolite.
When coupled with a fragmentation technique, such as tandem mass spectrometry (MS/MS), HRMS can also provide structural information. The molecule is ionized and then broken apart into smaller, charged fragments. The pattern of fragmentation is often characteristic of the molecule's structure and can be used to piece together the connectivity of its different parts. For this compound, characteristic fragments would likely arise from the cleavage of the ether bond, the amide bond, and the opening of the oxolane ring.
| Ionization Technique | Key Application in this compound Research |
| ESI (Electrospray Ionization) | A soft ionization technique suitable for analyzing the intact molecular ion of polar compounds like benzamides, providing accurate mass for molecular formula determination. |
| APCI (Atmospheric Pressure Chemical Ionization) | Useful for less polar derivatives that may not ionize well with ESI. |
| MS/MS (Tandem Mass Spectrometry) | Induces fragmentation of the parent ion to generate a fragmentation pattern that helps in structural elucidation by identifying key substructures. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Covalent bonds vibrate at specific frequencies, and these frequencies are sensitive to the bond type and the surrounding molecular structure. An IR or Raman spectrum provides a "vibrational fingerprint" that is unique to a particular compound. researchgate.net
For this compound, IR spectroscopy would clearly show the presence of key functional groups. researchgate.net For example, the N-H stretches of the amide group would appear as distinct bands, as would the C=O (carbonyl) stretch of the amide. The C-O-C stretch of the ether linkage and the aromatic C-H and C=C vibrations of the benzene ring would also be readily identifiable. Raman spectroscopy, while providing similar information, is particularly sensitive to non-polar bonds and can offer complementary data, especially for the carbon skeleton.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3500-3300 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Amide) | 1690-1650 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch (Ether) | 1260-1000 |
Chromatographic Methods for Purity Assessment and Impurity Profiling in Research Samples
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of research on this compound, chromatographic methods are essential for determining the purity of synthesized batches and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile organic compounds in pharmaceutical research. nih.gov The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
A typical HPLC method for this compound would utilize a reversed-phase column (e.g., a C18 column), where the stationary phase is non-polar. The mobile phase would be a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid or buffer to control the ionization state of the analyte. The components of the sample are detected as they elute from the column, most commonly by a UV detector set to a wavelength where the benzamide chromophore absorbs strongly.
The purity of a sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. For reliable results, the HPLC method must be validated to ensure it is linear, accurate, precise, and specific for the intended analysis. nih.gov
| HPLC Method Parameter | Typical Conditions for this compound Analysis |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of water (A) and acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
While HPLC is ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile impurities. semanticscholar.org In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long, thin capillary column. The separated components then enter a mass spectrometer, which provides both identification and quantification.
Potential volatile impurities in a sample of this compound could include residual solvents from the synthesis (e.g., tetrahydrofuran (B95107), ethanol) or volatile by-products. GC-MS is highly sensitive and specific, making it an excellent tool for detecting and identifying these trace-level contaminants.
X-ray Crystallography and Conformational Analysis
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties. X-ray crystallography stands as the definitive method for elucidating this solid-state architecture. For a molecule like this compound, such studies would reveal critical information about its conformation and the non-covalent interactions that govern its crystal packing.
Single-Crystal X-ray Diffraction Studies of this compound and its Co-crystals
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline materials. The process involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions can be determined.
Should a single-crystal study of this compound be undertaken, the resulting data would provide precise bond lengths, bond angles, and torsion angles. This information is crucial for confirming the molecule's connectivity and understanding its preferred spatial arrangement. For instance, studies on other benzamide derivatives have revealed key structural features, such as the planarity of the benzamide group and the orientation of its substituents. vulcanchem.commolport.com
Furthermore, the formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, is a significant area of crystal engineering. Investigating co-crystals of this compound with suitable co-formers could offer opportunities to modify its physical properties, such as solubility and stability. SC-XRD is essential for characterizing the unique hydrogen bonding networks and other intermolecular interactions within these co-crystals.
A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below to illustrate the type of information that would be obtained from an SC-XRD experiment.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₂H₁₅NO₃ |
| Formula Weight | 221.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 13.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1089 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.350 |
Solid-State Conformation and Intermolecular Interaction Characterization
The data from SC-XRD allows for a detailed analysis of the molecule's conformation in the solid state. For this compound, this would involve determining the torsion angles between the benzamide moiety and the oxolane ring, as well as the orientation of the methoxy group. These conformational parameters are dictated by a delicate balance of intramolecular steric and electronic effects.
A crucial aspect of crystal structure analysis is the characterization of intermolecular interactions. These non-covalent forces, primarily hydrogen bonds, dictate how molecules pack together in the crystal lattice. In the case of this compound, the amide group provides both a hydrogen bond donor (-NH₂) and an acceptor (C=O), making it highly likely to form robust hydrogen-bonded networks. For example, many benzamides are known to form dimeric structures or extended chains through N-H···O hydrogen bonds. vulcanchem.com
The ether oxygen of the oxolane ring and the methoxy group can also act as hydrogen bond acceptors. A thorough analysis would map out all such interactions, including weaker C-H···O and π-π stacking interactions, to build a complete picture of the supramolecular assembly. Understanding these interactions is key to explaining the compound's melting point, solubility, and polymorphism—the ability of a compound to exist in multiple crystalline forms.
To illustrate the type of geometric parameters that would be analyzed, a hypothetical table of selected intermolecular interactions for this compound is provided.
Table 2: Hypothetical Intermolecular Interaction Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···O=C | 0.86 | 2.05 | 2.90 | 170 |
Future Research Directions and Methodological Advancements for 3 Oxolan 2 Ylmethoxy Benzamide Research
Exploration of Chemical Biology Probes and Tool Compounds Development
A critical step in understanding the therapeutic promise of 3-(Oxolan-2-ylmethoxy)benzamide is the development of chemical biology probes and tool compounds. These molecular tools are indispensable for identifying the compound's biological targets and dissecting its mechanism of action. quora.com
Chemical Probes: The design of chemical probes derived from this compound will be a key focus. These probes are engineered with specific functionalities, such as photoreactive groups or "clickable" tags, allowing for covalent labeling of target proteins within a cellular context. nih.gov This approach, known as chemoproteomics, enables the identification of direct binding partners and provides invaluable insights into the compound's molecular interactions. numberanalytics.com The development of next-generation probes with enhanced cell permeability and specificity will be crucial for these studies. nih.gov
Tool Compounds: In parallel, the synthesis of a library of analogs of this compound will serve as tool compounds. These analogs, with systematic structural modifications, will help establish structure-activity relationships (SARs). biosolveit.de By comparing the biological activities of these analogs, researchers can identify the key pharmacophoric features required for target engagement and modulation. biosolveit.de Tool compounds are essential for target validation, allowing for the investigation of how inhibiting a specific target with the compound affects cellular behavior. quora.com
The table below outlines the desired characteristics of chemical probes and tool compounds for this compound research.
| Compound Type | Key Characteristics | Primary Application |
| Chemical Probe | Potent, selective, cell-permeable, and equipped with a reactive or reporter group. | Target identification and validation through chemoproteomics. nih.govnumberanalytics.com |
| Tool Compound | Potent and specific for the intended biological target. quora.com | Elucidating structure-activity relationships (SAR) and validating biological hypotheses. biosolveit.de |
Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding
To gain a holistic view of the biological effects of this compound, it is imperative to move beyond a single-target perspective. Systems biology and network pharmacology offer powerful computational frameworks to understand the complex interplay of the compound with multiple cellular components. nih.govnih.gov
Systems Biology: This approach integrates high-throughput data from genomics, proteomics, and metabolomics to model the compound's impact on cellular networks. nih.gov By analyzing these complex datasets, researchers can identify the broader biological pathways and processes modulated by this compound. This provides a more comprehensive understanding of its on- and off-target effects. jpub.org
Network Pharmacology: Building on systems biology, network pharmacology aims to understand drug action from a network perspective. nih.gov This methodology can predict potential drug-target interactions and identify key nodes within biological networks that are critical for the compound's therapeutic effect. nih.gov The integration of network pharmacology will be instrumental in designing multi-target therapies and predicting potential polypharmacological effects of this compound and its analogs. nih.gov
The following table summarizes the key aspects of integrating these computational approaches.
| Approach | Methodology | Expected Outcome |
| Systems Biology | Integration of 'omics' data (genomics, proteomics, metabolomics). nih.gov | Comprehensive understanding of the compound's impact on cellular pathways and networks. jpub.org |
| Network Pharmacology | Analysis of drug-target-disease networks. researchgate.net | Prediction of multiple targets, elucidation of mechanisms of action, and identification of potential synergistic or adverse effects. nih.gov |
Development of Advanced Methodologies for Target Validation and Functional Characterization
Once potential targets of this compound are identified, rigorous validation and functional characterization are paramount. This requires the application of advanced and multifaceted experimental strategies. ucl.ac.uknih.gov
Target Validation: A combination of techniques will be employed to confirm that the identified targets are indeed responsible for the observed biological effects. These include:
Genetic Approaches: Techniques like CRISPR-Cas9 gene editing can be used to specifically knock out or modify the expression of a potential target gene, allowing researchers to observe if this mimics the effect of the compound. numberanalytics.com
Biochemical and Cellular Assays: Developing robust assays to measure the direct interaction of the compound with its target and its effect on the target's function is crucial. ucl.ac.uk This can include assays to measure enzyme activity or receptor binding.
Orthogonal Assays: Employing a second, independent assay with a different technological platform helps to eliminate false positives from primary screens. ucl.ac.uk
Functional Characterization: To understand the functional consequences of target engagement by this compound, detailed cellular and molecular studies are necessary. For instance, researchers have characterized N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), demonstrating their potential as pharmacological tools. semanticscholar.org Similarly, studies on 3-(benzylsulfonamido)benzamides have led to the identification of potent and selective SIRT2 inhibitors with neuroprotective potential. nih.govnih.gov
The table below outlines a workflow for target validation and functional characterization.
| Step | Methodologies | Objective |
| Target Identification | Chemoproteomics, Affinity Purification-Mass Spectrometry. numberanalytics.com | Identify potential protein targets of this compound. |
| Target Validation | CRISPR-Cas9, RNAi, Biochemical and Cellular Assays. numberanalytics.comucl.ac.uk | Confirm the direct interaction and functional modulation of the identified targets. |
| Functional Characterization | Cell-based assays, Phenotypic screening, In vitro disease models. certisoncology.com | Elucidate the cellular and physiological consequences of target modulation. |
Bio-imaging and Mechanistic Tracing Applications (limited to in vitro and ex vivo contexts for research)
Visualizing the subcellular localization and dynamic behavior of this compound and its targets in real-time can provide profound mechanistic insights. Advanced bio-imaging techniques, applied in in vitro and ex vivo research settings, will be pivotal in this endeavor. nih.gov
Live-Cell Imaging: The use of fluorescently-labeled analogs of this compound will enable live-cell imaging studies. researchgate.net These studies can track the compound's uptake, distribution, and co-localization with specific organelles or target proteins within living cells. biocompare.com Kinetic imaging platforms can provide temporal profiling of cellular responses to the compound. researchgate.net
Ex Vivo Imaging: In ex vivo studies using tissue slices or organoids, bio-imaging can provide information on how the compound interacts with its target in a more complex, tissue-like environment. certisoncology.com This can help bridge the gap between in vitro findings and the potential physiological effects of the compound.
The following table highlights key bio-imaging applications.
| Imaging Modality | Application | Information Gained |
| Confocal Microscopy | High-resolution imaging of fluorescently-labeled compound in cells. nih.gov | Subcellular localization and co-localization with target proteins. |
| High-Content Imaging | Automated imaging and analysis of cellular phenotypes. researchgate.net | Quantitative analysis of cellular responses to the compound over time. |
| Multiphoton Microscopy | Deep tissue imaging in ex vivo models. nih.gov | Visualization of compound-target engagement in a more physiological context. |
By systematically pursuing these future research directions and embracing these methodological advancements, the scientific community can comprehensively characterize the biological activity and therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(Oxolan-2-ylmethoxy)benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis of this compound can be optimized using copper-mediated C-H activation strategies. For example, directing groups like benzamide can facilitate regioselective oxidation or functionalization under basic or acidic conditions, as demonstrated in divergent mechanistic pathways for similar substrates . Purity optimization involves chromatographic purification (e.g., flash column chromatography) and analytical validation via HPLC or NMR. Solvent selection (e.g., dichloromethane or methanol) and temperature control during crystallization are critical to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and oxolane ring integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (via tools like Mercury CSD 2.0) to resolve 3D structure and intermolecular interactions .
- HPLC with UV detection to assess purity (>95% threshold recommended).
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer : Standardize reaction parameters (e.g., catalyst loading, solvent ratios, and temperature) using controlled experiments. Document batch-specific analytical data (e.g., melting points, spectral profiles) and cross-validate with independent replicates. Refer to protocols for analogous benzamide derivatives, such as Sonogashira coupling or directed C-H functionalization, to guide derivative synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify the oxolane ring (e.g., substituent size, polarity) and benzamide backbone to probe steric/electronic effects.
- In vitro assays : Test derivatives against target enzymes (e.g., kinases, synthetases) using enzymatic inhibition assays (e.g., IC₅₀ determination).
- Computational docking : Use tools like AutoDock or Schrödinger Suite to predict binding interactions, prioritizing derivatives with favorable ΔG values .
- In vivo models : For therapeutic candidates, conduct pharmacokinetic studies (AUC, half-life) in rodent models to assess bioavailability .
Q. What strategies mitigate off-target effects when using this compound as an enzyme inhibitor?
- Methodological Answer :
- Dose optimization : Perform dose-response curves to identify the threshold where target inhibition occurs without affecting unrelated pathways (e.g., glucose metabolism or DNA synthesis, as seen with benzamide analogs) .
- Control experiments : Use knockout cell lines or competitive inhibitors to isolate target-specific effects.
- Metabolic profiling : Monitor off-target impacts via metabolomics (e.g., LC-MS) to detect unintended pathway modulation.
Q. How do computational models aid in predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular dynamics simulations : Model ligand-receptor binding over time to assess stability (e.g., using GROMACS).
- DFT calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity or redox behavior.
- Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen bonds with active-site residues) using software like PHASE .
Q. What role does the oxolane moiety play in modulating the compound’s antibacterial potential?
- Methodological Answer : The oxolane ring may enhance membrane permeability or target binding via conformational rigidity. To test this:
- Synthesize analogs with alternative cyclic ethers (e.g., tetrahydrofuran vs. tetrahydropyran) and compare MIC values against bacterial strains.
- Use fluorescence-based assays to measure cellular uptake efficiency.
- Conduct structural comparisons with known antibacterial benzamide derivatives (e.g., oxazole-containing analogs) .
Q. How can researchers address contradictions in bioactivity data across studies involving benzamide derivatives?
- Methodological Answer :
- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify variables affecting results.
- Orthogonal validation : Confirm key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Data transparency : Publish raw datasets and detailed protocols to facilitate reproducibility.
Methodological Notes
- Synthetic Protocols : Prioritize peer-reviewed methodologies over commercial sources (e.g., avoid benchchem.com ) .
- Data Interpretation : Cross-reference crystallographic data (Mercury CSD 2.0) and computational models to resolve structural ambiguities .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and cytotoxicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
